

# Early-Phase Clinical Efficacy of Mazdutide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data on the efficacy of **Mazdutide**, a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon receptors. The following sections detail the quantitative outcomes from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the underlying signaling pathways of this promising therapeutic agent for obesity and type 2 diabetes.

## **Quantitative Efficacy Data**

The following tables summarize the key efficacy data from early-phase clinical trials of **Mazdutide** in various patient populations.

## Table 1: Phase 2 Efficacy in Chinese Adults with Overweight or Obesity



| Parameter                                                          | Mazdutide 3<br>mg | Mazdutide 4.5<br>mg | Mazdutide 6<br>mg | Placebo |
|--------------------------------------------------------------------|-------------------|---------------------|-------------------|---------|
| Mean % Body<br>Weight Change<br>from Baseline<br>(24 Weeks)        | -6.7%             | -10.4%              | -11.3%            | -1.0%   |
| Placebo-<br>Adjusted Mean<br>% Body Weight<br>Change (24<br>Weeks) | -7.7%             | -11.4%              | -12.3%            | N/A     |
| Proportion of Patients with ≥5% Weight Loss (24 Weeks)             | 58.1%             | 82.5%               | 80.3%             | 4.8%    |
| Proportion of Patients with ≥10% Weight Loss (24 Weeks)            | 19.4%             | 49.2%               | 50.8%             | 0%      |

Data from a Phase 2 trial in Chinese patients with overweight or obesity[1].

# Table 2: Phase 2 Efficacy in Chinese Adults with Obesity (9 mg dose)



| Parameter                                                                       | Mazdutide 9 mg | Placebo |
|---------------------------------------------------------------------------------|----------------|---------|
| Placebo-Adjusted Mean % Body Weight Loss from Baseline (48 Weeks)               | 18.6%          | N/A     |
| Mean % Body Weight Change<br>from Baseline vs. Placebo (24<br>Weeks)            | -15.4%         | N/A     |
| Mean Body Weight Change<br>from Baseline vs. Placebo (kg)<br>(24 Weeks)         | -14.7 kg       | N/A     |
| Proportion of Patients with ≥5% Weight Loss (24 Weeks)                          | 81.7%          | 0%      |
| Proportion of Patients with ≥10% Weight Loss (24 Weeks)                         | 65.0%          | 0%      |
| Proportion of Patients with ≥15% Weight Loss (24 Weeks)                         | 31.7%          | 0%      |
| Proportion of Patients with ≥20% Weight Loss (24 Weeks)                         | 21.7%          | 0%      |
| Reduction in Liver Fat Content<br>(in patients with baseline >5%)<br>(24 Weeks) | 73.3%          | N/A     |
| Decline in ALT Levels vs.<br>Placebo (24 Weeks)                                 | 45.5%          | N/A     |

Data from a Phase 2 trial in Chinese adults with obesity[2][3][4][5].

## Table 3: Phase 2 Efficacy in Chinese Patients with Type 2 Diabetes



| Parameter                                               | Mazdutide 3<br>mg | Mazdutide<br>4.5 mg | Mazdutide 6<br>mg | Dulaglutide<br>1.5 mg | Placebo |
|---------------------------------------------------------|-------------------|---------------------|-------------------|-----------------------|---------|
| Mean Change in HbA1c from Baseline (20 Weeks)           | -1.41%            | -1.67%              | -1.55%            | -1.35%                | +0.03%  |
| Mean % Body Weight Change from Baseline (20 Weeks)      | N/A               | N/A                 | Up to -7.1%       | -2.7%                 | -1.4%   |
| Proportion of Patients with ≥5% Weight Loss (20 Weeks)  | 24.0%             | 37.0%               | 57.1%             | 18.0%                 | 9.8%    |
| Proportion of Patients Achieving HbA1c <7.0% (20 Weeks) | 62.8%             | 74.4%               | 78.3%             | 69.8%                 | 20.0%   |
| Proportion of Patients Achieving HbA1c ≤6.5% (20 Weeks) | N/A               | N/A                 | N/A               | 46.0%                 | 7.8%    |

Data from a Phase 2 randomized, double-blind, placebo-controlled trial in Chinese patients with Type 2 Diabetes[6][7][8][9][10]. Some data points for specific dosages were not available in the provided search results.



Table 4: Phase 1b Efficacy in Chinese Adults with

Overweight or Obesity (High Doses)

| Parameter                                    | Mazdutide (up to 9 mg) -<br>Cohort 5 | Mazdutide (up to 10 mg) -<br>Cohort 4 |
|----------------------------------------------|--------------------------------------|---------------------------------------|
| Mean Body Weight Reduction (kg)              | 9.23 kg (at week 12)                 | 7.62 kg (at week 16)                  |
| Mean % Body Weight Reduction                 | 11.7% (at week 12)                   | 9.5% (at week 16)                     |
| Proportion of Patients with ≥10% Weight Loss | 50%                                  | 50%                                   |
| Proportion of Patients with ≥15% Weight Loss | 25%                                  | 25%                                   |

Data from a Phase 1b multiple-ascending-dose trial in Chinese adults with overweight or obesity[11][12].

### **Experimental Protocols**

The early-phase clinical trials for **Mazdutide** were predominantly randomized, double-blind, and placebo-controlled, forming the gold standard for clinical investigation.

## Phase 2 Trial in Chinese Adults with Overweight or Obesity

- Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial[13].
- Participant Population: Overweight adults (BMI ≥24 kg/m²) with at least one comorbidity, or adults with obesity (BMI ≥28 kg/m²)[13].
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of **Mazdutide** (3 mg, 4.5 mg, or 6 mg) or a matching placebo[13].
- Treatment Duration: 24 weeks[13].



- Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 24[13].
- Key Secondary Endpoints: Included the proportion of participants achieving weight loss of ≥5%, ≥10%, and ≥15%, as well as changes in waist circumference, blood pressure, and lipid levels[14].

#### **Phase 2 Trial in Chinese Patients with Type 2 Diabetes**

- Study Design: A randomized, double-blind, placebo-controlled, active-referenced (dulaglutide) Phase 2 trial[7].
- Participant Population: Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without stable metformin therapy. Participants had a baseline HbA1c between 7.0% and 10.5%[7][9].
- Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of **Mazdutide** (3 mg, 4.5 mg, or 6 mg), open-label dulaglutide (1.5 mg), or placebo[7][9].
- Dose Titration: **Mazdutide** doses were escalated over a period of 4 to 8 weeks to the target dose[8][10].
- Treatment Duration: 20 weeks, followed by a 4-week safety follow-up period[7][8].
- Primary Endpoint: The primary outcome was the change in HbA1c from baseline to week 20[7][9].
- Key Secondary Endpoints: Included changes in body weight and the proportion of participants achieving specific HbA1c targets and weight loss thresholds[7][9].

# Visualized Signaling Pathways and Workflows Mazdutide's Dual Agonist Signaling Pathway

**Mazdutide** functions by simultaneously activating the GLP-1 and glucagon receptors, leading to a synergistic effect on metabolic regulation[15][16][17]. The diagram below illustrates the key downstream signaling effects.





Click to download full resolution via product page

Caption: Mazdutide's dual activation of GLP-1 and Glucagon receptors.





## **Experimental Workflow for a Typical Phase 2 Trial**

The following diagram outlines the general workflow of the Phase 2 clinical trials for **Mazdutide**.





Click to download full resolution via product page

Caption: Generalized workflow of a Phase 2 randomized controlled trial for **Mazdutide**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Innovent Announces Publication of Mazdutide (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]
- 2. Innovent's mazdutide offers weight loss in Phase II obesity trial Clinical Trials Arena [clinicaltrialsarena.com]
- 3. bariatricnews.net [bariatricnews.net]
- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg Mazdutide (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]
- 5. Innovent's Phase II mazdutide trial achieves primary endpoint [clinicaltrialsarena.com]
- 6. Innovent's Phase II mazdutide study shows diabetes patient weight loss Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 8. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of Mazdutide (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]
- 9. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Mazdutide in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovent Releases Results of High-dose Cohorts in Phase 1 Clinical Study of Mazdutide (IBI362) in Chinese Adults with Overweight or Obesity at ENDO 2022 [prnewswire.com]
- 12. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist mazdutide (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. A phase 2 randomised controlled trial of mazdutide in Chinese overweight adults or adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovent Announces the First Phase 3 Clinical Trial of Mazdutide in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of Mazdutide to the NMPA [prnewswire.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. nbinno.com [nbinno.com]
- 17. What is the therapeutic class of Mazdutide? [synapse.patsnap.com]
- To cite this document: BenchChem. [Early-Phase Clinical Efficacy of Mazdutide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498200#early-phase-clinical-trial-data-on-mazdutide-s-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com